molecular formula C17H20BrNO4S B6574680 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 1203246-35-8

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B6574680
CAS No.: 1203246-35-8
M. Wt: 414.3 g/mol
InChI Key: FKIPXSHYHIODQU-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Etherification: The attachment of the 3,5-dimethylphenoxy group to the ethyl chain.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination, etherification, and sulfonation processes. These methods are optimized for high yield and purity, often using automated systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives.

Scientific Research Applications

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide compounds used in medicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO4S/c1-12-8-13(2)10-15(9-12)23-7-6-19-24(20,21)17-11-14(18)4-5-16(17)22-3/h4-5,8-11,19H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIPXSHYHIODQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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